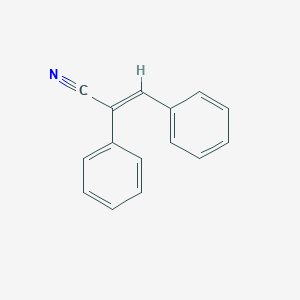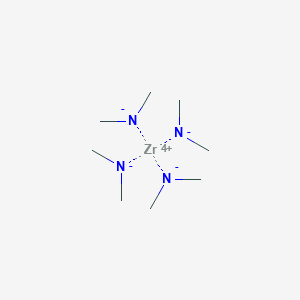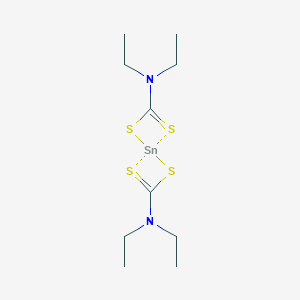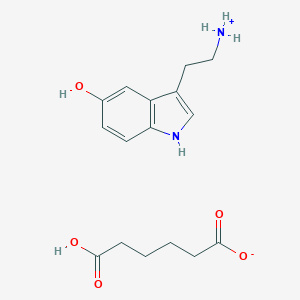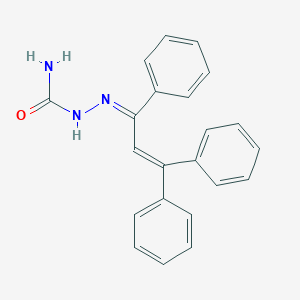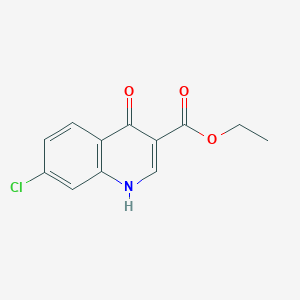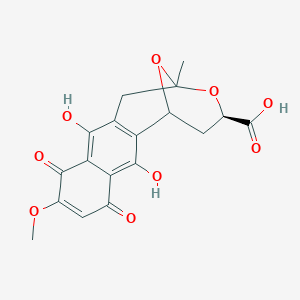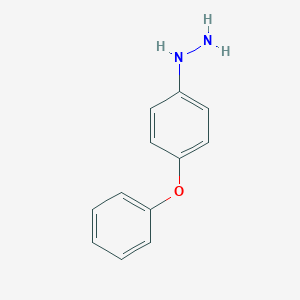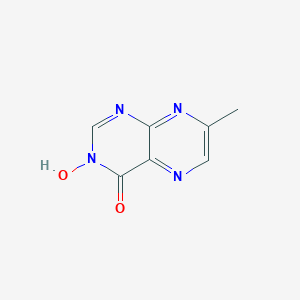
3-Hydroxy-7-methylpteridin-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Hydroxy-7-methylpteridin-4-one, also known as pterin-6-aldehyde or 6-pterin-aldehyde, is a naturally occurring compound that belongs to the pteridine family. It is a yellow-orange pigment that is found in a variety of organisms, including plants, bacteria, and animals. This compound has gained significant attention in the scientific community due to its potential applications in various fields, such as biochemistry, medicine, and agriculture.
Mecanismo De Acción
The mechanism of action of 3-Hydroxy-7-methylpteridin-4-one is not fully understood. However, it is believed that the compound exerts its antioxidant and anti-inflammatory effects by scavenging free radicals and inhibiting the production of pro-inflammatory cytokines.
Efectos Bioquímicos Y Fisiológicos
Studies have shown that 3-Hydroxy-7-methylpteridin-4-one has several biochemical and physiological effects. It has been shown to increase the activity of antioxidant enzymes, such as superoxide dismutase and catalase. This compound has also been shown to decrease the levels of lipid peroxidation, which is a marker of oxidative stress. In addition, 3-Hydroxy-7-methylpteridin-4-one has been shown to have a protective effect on various organs, such as the liver and the kidney.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 3-Hydroxy-7-methylpteridin-4-one in lab experiments is its potent antioxidant and anti-inflammatory properties. This makes it a valuable tool for studying the role of oxidative stress and inflammation in various diseases. However, one of the limitations of using this compound is its instability in aqueous solutions. This can make it difficult to use in experiments that require long-term exposure to the compound.
Direcciones Futuras
There are several future directions for the study of 3-Hydroxy-7-methylpteridin-4-one. One of the areas of interest is the potential use of this compound in the treatment of various diseases, such as cancer and neurodegenerative diseases. Another area of interest is the development of novel synthesis methods that can improve the yield and purity of the compound. Furthermore, the study of the mechanism of action of this compound can provide valuable insights into the role of oxidative stress and inflammation in various diseases.
Métodos De Síntesis
The synthesis of 3-Hydroxy-7-methylpteridin-4-one can be achieved through several methods. One of the most common methods involves the oxidation of 6-methylpterin-4-one using potassium permanganate. Another method involves the reduction of 6-formylpterin using sodium borohydride. Both of these methods have been extensively studied and optimized to yield high purity and high yield of the compound.
Aplicaciones Científicas De Investigación
3-Hydroxy-7-methylpteridin-4-one has been widely used in scientific research due to its unique properties. It has been found to be a potent antioxidant and has been shown to scavenge free radicals in vitro. This compound has also been shown to have anti-inflammatory properties, which make it a potential candidate for the treatment of various inflammatory diseases.
Propiedades
Número CAS |
18106-60-0 |
|---|---|
Nombre del producto |
3-Hydroxy-7-methylpteridin-4-one |
Fórmula molecular |
C7H6N4O2 |
Peso molecular |
178.15 g/mol |
Nombre IUPAC |
3-hydroxy-7-methylpteridin-4-one |
InChI |
InChI=1S/C7H6N4O2/c1-4-2-8-5-6(10-4)9-3-11(13)7(5)12/h2-3,13H,1H3 |
Clave InChI |
JROMCAKSRZKLRD-UHFFFAOYSA-N |
SMILES |
CC1=CN=C2C(=N1)N=CN(C2=O)O |
SMILES canónico |
CC1=CN=C2C(=N1)N=CN(C2=O)O |
Sinónimos |
3-Hydroxy-7-methylpteridin-4(3H)-one |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Trimethyl[(1-methylpentyl)oxy]silane](/img/structure/B103494.png)
